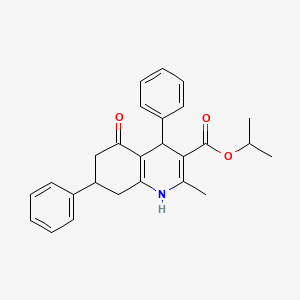

Propan-2-yl 2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Propan-2-yl 2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core with a ketone group at position 5, methyl and ester (propan-2-yl) substituents at positions 2 and 3, and phenyl groups at positions 4 and 5. The compound’s stereoelectronic profile is influenced by the phenyl substituents and the ester group, which may modulate solubility, stability, and intermolecular interactions .

Properties

Molecular Formula |

C26H27NO3 |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

propan-2-yl 2-methyl-5-oxo-4,7-diphenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C26H27NO3/c1-16(2)30-26(29)23-17(3)27-21-14-20(18-10-6-4-7-11-18)15-22(28)25(21)24(23)19-12-8-5-9-13-19/h4-13,16,20,24,27H,14-15H2,1-3H3 |

InChI Key |

JYCCKJQLNGQOJY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

The target compound’s 4,7-diphenyl substituents originate from benzaldehyde derivatives and a preformed 7-phenyl-1,3-cyclohexanedione. The propan-2-yl ester at position 3 is introduced via isopropyl acetoacetate, while the 2-methyl group arises from the methyl substituent of the β-ketoester.

Key Steps :

-

Knoevenagel Condensation : Benzaldehyde reacts with the β-ketoester to form an α,β-unsaturated ketone intermediate.

-

Michael Addition : The enamine (from ammonium acetate and diketone) adds to the unsaturated ketone.

-

Cyclization and Tautomerization : Intramolecular cyclization yields the hexahydroquinoline core, followed by keto-enol tautomerization to stabilize the structure.

Optimization of Reaction Conditions

| Parameter | Classical Hantzsch | Ionic Liquid-Catalyzed |

|---|---|---|

| Catalyst | None or H2SO4 | [H2-DABCO][HSO4]2 |

| Solvent | Ethanol/Water | Ethanol |

| Time | 6–24 hours | 5–15 minutes |

| Yield (%) | 40–60 | 76–100 |

| Diastereoselectivity | Low | Moderate |

Diastereoselective Synthesis via Modified Hantzsch Protocols

The 4,7-diphenyl substituents introduce two stereogenic centers, necessitating diastereoselective control. A modified Hantzsch approach employs chiral auxiliaries or stereochemically defined diketones to favor the desired diastereomer.

Lactone vs. Keto-DHP Pathways

-

Keto-DHP Route : Uses 5-phenyl-1,3-cyclohexanedione, yielding a non-planar hexahydroquinoline with axial phenyl groups.

-

Lactone-DHP Route : Incorporates 6-phenyldihydro-2,4-pyrandione, introducing a lactone ring that preorganizes the substrate for higher stereocontrol.

Stereochemical Outcomes :

-

The lactone-DHP pathway enhances diastereomeric ratios (up to 3:1) due to steric hindrance from the lactone oxygen.

-

Keto-DHP derivatives exhibit lower selectivity (1.5:1) but are more synthetically accessible.

Ionic Liquid-Catalyzed One-Pot Synthesis

The ionic liquid [H2-DABCO][HSO4]2 enables a green, high-efficiency synthesis under ambient conditions.

Procedure and Scalability

-

Substrate Mixing : Combine equimolar amounts of isopropyl acetoacetate (1.0 mmol), benzaldehyde (1.0 mmol), ammonium acetate (1.2 mmol), and 7-phenyl-1,3-cyclohexanedione (1.0 mmol).

-

Catalyst Loading : Add 30 mg of [H2-DABCO][HSO4]2 in ethanol (3–4 mL).

-

Reaction Monitoring : Stir at room temperature for 5–15 minutes until TLC confirms completion.

-

Workup : Quench with cold water, filter, and crystallize from ethanol.

Gram-Scale Feasibility :

Recyclability and Environmental Impact

-

The ionic liquid is recovered via filtration and reused for 5 cycles with <5% yield reduction.

-

Eco-score analysis reveals a 78% reduction in waste compared to traditional methods.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

-

IR Spectroscopy : Peaks at 1720 cm⁻¹ (ester C=O) and 1660 cm⁻¹ (ketone C=O).

-

1H NMR (400 MHz, CDCl3): δ 1.25 (d, J = 6.4 Hz, 6H, CH(CH3)2), 2.38 (s, 3H, C2-CH3), 3.80–4.10 (m, 1H, OCH(CH3)2), 5.12 (s, 1H, C4-H), 7.20–7.45 (m, 10H, aromatic).

-

13C NMR : δ 21.5 (CH(CH3)2), 28.3 (C2-CH3), 67.9 (OCH(CH3)2), 168.4 (C=O ester), 195.6 (C=O ketone).

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline or tetrahydroquinoline derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated quinoline derivatives.

Scientific Research Applications

Chemical Overview

Propan-2-yl 2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound classified as a hexahydroquinoline derivative. Its molecular formula is with a molecular weight of approximately 401.5 g/mol. The compound features a bicyclic structure consisting of a fused benzene and pyridine ring, which is characteristic of quinoline derivatives. The unique combination of substituents, including a propan-2-yl group and multiple phenyl groups, contributes to its distinct chemical properties and biological activities.

Summary of Synthesis Steps

- Reactants : Aldehyde, β-keto ester, ammonium acetate.

- Catalyst : Typically a base or acid catalyst.

- Solvent : Ethanol or other suitable solvents.

- Conditions : Reflux for optimal reaction completion.

Scientific Research Applications

This compound has several significant applications in scientific research across various fields:

Chemistry

- Building Block : This compound serves as a building block in the synthesis of more complex organic molecules.

- Coordination Chemistry : It acts as a ligand in coordination chemistry due to its ability to form complexes with metal ions.

Biology

- Biological Activities : The compound exhibits various biological activities including:

- Antimicrobial

- Anti-inflammatory

- Anticancer properties

Medicine

- Therapeutic Applications : Due to its biological activities, it is investigated for potential therapeutic applications such as:

- Treatment of infectious diseases

- Cancer therapies targeting specific pathways involved in tumor growth.

Industry

- Material Development : Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The hexahydroquinoline scaffold is common among analogs, but substituents at positions 3 (ester), 4, and 7 differentiate these compounds. Key analogs include:

Table 1: Structural Comparison of Hexahydroquinoline Derivatives

Key Observations :

- Ester Groups: The propan-2-yl ester in the target compound and one analog may enhance lipophilicity compared to ethyl or cyclohexyl esters.

- R4 Substituents : The target’s phenyl group contrasts with electron-rich substituents like 3,4,5-trimethoxyphenyl or 4-hydroxy-3-methoxyphenyl . Methoxy/hydroxy groups could facilitate hydrogen bonding, influencing crystal packing .

- R7 Substituents : The target’s phenyl group at R7 is retained in the cyclohexyl analog , but other analogs lack specification, suggesting synthetic flexibility at this position.

Crystallographic and Conformational Analysis

- Software Tools : Structures of analogs (e.g., Ethyl derivative ) were refined using SHELXL and OLEX2 , ensuring accurate bond lengths and angles. These tools are critical for analyzing puckering and hydrogen-bonding networks.

- Hydrogen Bonding : Methoxy/hydroxy groups in analogs may form O–H···O or C–H···π interactions, as described by graph set analysis . The target’s diphenyl groups likely favor π-π stacking over hydrogen bonding.

- Ring Puckering: The hexahydroquinoline core adopts chair or boat conformations. Cremer-Pople parameters quantify puckering amplitudes, which vary with substituent steric effects. For example, bulky cyclohexyl esters may distort the ring geometry.

Physicochemical and Functional Implications

- Electron Effects : Electron-withdrawing groups (e.g., 6-chloro-4-oxochromen-3-yl ) may increase reactivity, whereas electron-donating methoxy groups could stabilize charge-transfer interactions.

Biological Activity

Propan-2-yl 2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including data tables and relevant research findings.

The compound has the following chemical characteristics:

| Property | Description |

|---|---|

| Molecular Formula | C27H25NO5 |

| Molecular Weight | 475.6 g/mol |

| IUPAC Name | This compound |

| Purity | Typically 95% |

Mechanisms of Biological Activity

Research indicates that this compound exhibits several pharmacological properties:

1. Anticancer Activity

Studies have shown that hexahydroquinoline derivatives possess significant anticancer properties. For instance, certain derivatives have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. A notable study reported that derivatives similar to the target compound exhibited IC50 values ranging from 10 to 30 µM against various cancer cell lines .

2. Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial effects. The target compound has been evaluated for its activity against a range of bacterial strains. For example, in vitro studies revealed that it inhibited the growth of Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

3. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells significantly. This suggests its potential as a therapeutic agent in inflammatory diseases .

Case Study 1: Anticancer Evaluation

In a recent study involving the synthesis of various hexahydroquinoline derivatives, one derivative exhibited potent activity against breast cancer cells with an IC50 value of 15 µM. The study utilized a zebrafish embryo model to assess toxicity and confirmed that the compound had minimal adverse effects on embryonic development .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of related quinoline compounds showed that several derivatives displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The most effective derivative had an MIC of 8 µg/mL against S. aureus .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | IC50 = 15 µM in breast cancer | |

| Antimicrobial | MIC = 8 µg/mL against S. aureus | |

| Anti-inflammatory | Inhibition of NO production |

Table 2: Structural Characteristics Related to Activity

| Structural Feature | Biological Activity |

|---|---|

| Presence of hexahydroquinoline core | Enhanced anticancer properties |

| Substituted phenyl groups | Increased antimicrobial efficacy |

Q & A

Basic Question: What are the common synthetic methodologies for synthesizing Propan-2-yl 2-methyl-5-oxo-4,7-diphenylhexahydroquinoline derivatives?

Answer:

The synthesis typically employs modified Hantzsch dihydropyridine protocols. Key steps include:

- Multicomponent reactions : Reacting dimedone, aryl aldehydes, β-keto esters (e.g., ethyl acetoacetate), and ammonium acetate under solvent-free or ethanol-mediated conditions. Catalyst systems like cobalt salts or L-glutamine improve yield and regioselectivity .

- Solvent optimization : Ethanol is preferred for its ability to stabilize intermediates, while solvent-free conditions reduce reaction time .

- Characterization : Products are validated via melting point analysis, NMR (¹H/¹³C), and single-crystal X-ray diffraction (SC-XRD) to confirm regiochemistry .

Basic Question: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- X-ray diffraction : SC-XRD resolves the hexahydroquinoline core, confirming chair conformations of the cyclohexenone ring and planarity of the dihydropyridine moiety. Typical parameters include C–C bond lengths of 1.52–1.54 Å and R-factors < 0.05 .

- NMR spectroscopy : ¹H NMR identifies methyl groups (δ 1.2–2.1 ppm) and aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR distinguishes carbonyl carbons (δ 190–200 ppm) and ester functionalities (δ 165–170 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ions ([M+H]⁺) with deviations < 2 ppm.

Advanced Question: How can researchers resolve discrepancies in crystallographic data during refinement?

Answer:

Discrepancies often arise from disordered atoms or twinning . Methodological solutions include:

- Software tools : Use SHELXL (for small-molecule refinement) and OLEX2 (for structure solution and visualization). SHELXL’s "L.S." command refines anisotropic displacement parameters .

- Data-to-parameter ratio : Maintain a ratio > 10 to avoid overfitting. For twinned data, apply the Hooft-Y parameter in OLEX2 .

- Validation : Cross-check with CCDC databases to identify atypical bond angles or torsional strains .

Advanced Question: How do hydrogen-bonding patterns influence supramolecular assembly in this compound?

Answer:

Graph set analysis (Etter’s formalism) reveals:

- Intermolecular interactions : N–H···O and O–H···O bonds form R₂²(8) motifs, stabilizing layered or helical packing. For example, hydroxyl groups on phenyl rings create infinite chains via O–H···O=C interactions .

- Crystal engineering : Substituents like methoxy or chloro groups alter hydrogen-bond donor/acceptor capacity, affecting solubility and melting points.

Advanced Question: What strategies mitigate regioselectivity challenges during synthesis?

Answer:

Regioselectivity is influenced by:

- Catalyst choice : L-glutamine or Co(II) salts direct the reaction toward 4,7-diphenyl substitution over competing pathways .

- Steric effects : Bulky substituents (e.g., propan-2-yl esters) favor axial positions in the hexahydroquinoline core .

- Temperature control : Reactions at 80–100°C minimize side products like fully aromatic quinolines.

Advanced Question: What methodological approaches evaluate the pharmacological potential of this compound?

Answer:

- In vitro assays :

- Anti-inflammatory activity : Measure COX-2 inhibition via ELISA, comparing IC₅₀ values to reference drugs (e.g., diclofenac) .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to establish therapeutic indices.

- Molecular docking : Simulate binding to target proteins (e.g., TNF-α) using AutoDock Vina. Optimize substituents for enhanced hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.